molecular formula C12H13N3O2 B12926845 1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide CAS No. 88100-24-7

1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide

Cat. No.: B12926845
CAS No.: 88100-24-7
M. Wt: 231.25 g/mol
InChI Key: LLCRBPBPMCRIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide is a chemical reagent intended for research and development purposes exclusively. This compound features an imidazole core structure substituted at the 1-position with a benzyl group and at the 4-position with a methoxy group, while the 5-position is functionalized with a carboxamide moiety. This specific arrangement of substituents is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Compounds with the 1-benzyl-1H-imidazole-5-carboxamide scaffold have been identified as potent agonists of the TGR5 receptor, an important target for the treatment of metabolic disorders such as type 2 diabetes and obesity . Research indicates that such derivatives can exhibit excellent agonistic activity, superior to some natural ligands, and show good selectivity over related receptors like FXR . Furthermore, this class of compounds has demonstrated significant in vivo efficacy, including glucose-lowering effects and the ability to stimulate GLP-1 secretion, highlighting its potential in preclinical research for metabolic diseases . The structural motif of 1-benzylimidazole derivatives is also a well-established precursor in the development of angiotensin II receptor antagonists (e.g., eprosartan), underscoring the versatility and importance of this chemical framework in cardiovascular drug discovery . This product is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88100-24-7

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-benzyl-5-methoxyimidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-17-12-10(11(13)16)15(8-14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,16)

InChI Key

LLCRBPBPMCRIFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(C=N1)CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Biological Activity

1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_2O_2 with a molecular weight of 220.23 g/mol. The compound features an imidazole ring which is known for its diverse biological activities.

This compound has been studied for its role as an agonist for the TGR5 receptor (G protein-coupled receptor). This receptor is implicated in glucose metabolism and energy homeostasis, making it a target for diabetes and obesity treatments. The compound enhances GLP-1 secretion, which plays a crucial role in insulin regulation and glucose homeostasis .

Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent agonistic activity against the human TGR5 receptor. Compounds derived from this structure have shown significant glucose-lowering effects in vivo, particularly in animal models .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar imidazole derivatives have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the imidazole moiety is often linked to enhanced antibacterial efficacy .

Case Study 1: TGR5 Agonism

A series of compounds based on this compound were synthesized and tested for their ability to activate TGR5. Among these, certain derivatives showed superior agonistic properties compared to established drugs like INT-777. These findings suggest the potential for developing new therapeutics targeting metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of imidazole derivatives, compounds similar to this compound were found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded, indicating promising antibacterial activity that warrants further investigation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundTGR5 Agonistic ActivityAntimicrobial ActivityNotes
This compound HighModerateEffective in glucose regulation
INT-777 ModerateLowEstablished TGR5 agonist
Other Imidazole Derivatives VariableHighBroad spectrum against bacteria

Scientific Research Applications

Diabetes and Metabolic Disorders

Recent studies have identified 1-benzyl-4-methoxy-1H-imidazole-5-carboxamide derivatives as promising candidates for treating diabetes and obesity. These compounds act as agonists for the G-protein coupled receptor TGR5, which plays a significant role in glucose metabolism. For instance, certain derivatives demonstrated potent agonistic activity, leading to increased GLP-1 secretion and improved glucose-lowering effects in vivo .

Table 1: Summary of TGR5 Agonistic Activity

CompoundTGR5 Agonistic ActivityGlucose-Lowering Effect
19dHighSignificant
19eHighSignificant

Cancer Therapeutics

The imidazole ring structure of this compound has been linked to anticancer properties. Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including microtubule destabilization and apoptosis induction. For example, derivatives have shown cytotoxic effects against breast cancer cells by disrupting microtubule formation, leading to cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
MBICMCF-70.43Microtubule inhibition
Compound 5lA5490.07Colchicine binding site inhibition

Mechanism of Action in Diabetes

The activation of TGR5 by this compound leads to enhanced secretion of GLP-1, a hormone crucial for insulin secretion and glucose homeostasis. This mechanism highlights the potential of this compound in managing metabolic syndromes .

Anticancer Mechanisms

The anticancer activity is attributed to the compound's ability to bind to tubulin, which disrupts microtubule dynamics essential for mitosis. This disruption results in cell cycle arrest and subsequent apoptosis in cancer cells . The presence of methoxy groups enhances binding affinity, making these compounds more effective against various cancer types.

Case Study: Diabetes Treatment

A study evaluated the efficacy of a series of imidazole derivatives on diabetic mouse models. The results showed that the most potent compounds significantly reduced blood glucose levels compared to control groups, demonstrating their potential as therapeutic agents for diabetes management .

Case Study: Cancer Cell Line Evaluation

In vitro studies on breast cancer cell lines treated with imidazole derivatives revealed a marked decrease in cell viability, with some compounds inducing apoptosis at low concentrations (IC50 values as low as 0.07 µM). These findings suggest a promising avenue for developing new anticancer therapies based on this chemical scaffold .

Comparison with Similar Compounds

Compound A : 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid ()

  • Structure : Benzyl (N1), nitro (C5), carboxylic acid (C4).
  • Key Differences: The nitro group at C5 (vs. The carboxylic acid at C4 (vs. methoxy in the target) introduces acidity and hydrogen-bonding capacity, affecting solubility and bioavailability .

Compound B : 1H-Benzo[d]imidazole-5-carboxylic acid ()

  • Structure : Unsubstituted benzoimidazole core with a carboxylic acid at C5.
  • Key Differences : Lacks the benzyl and methoxy groups, resulting in reduced steric bulk and altered electronic properties. The absence of a carboxamide limits its role in enzyme inhibition compared to the target compound .

Compound C : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

  • Structure : Propyl (N1), dimethoxyphenyl (C2), and carboxamide (C5).
  • Key Differences : The propyl group at N1 (vs. benzyl) reduces aromatic interactions, while the dimethoxyphenyl substituent may enhance π-π stacking. This compound has demonstrated moderate kinase inhibition, suggesting the carboxamide’s role in target binding .

Compound D : Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate ()

  • Structure : Butyl (N1), hydroxy-methoxyphenyl (C2), ester (C5).
  • Key Differences: The ester group (vs.

Comparative Data Table

Compound Molecular Weight Key Substituents Functional Groups Notable Properties/Applications
Target Compound (Theoretical) ~285.3 g/mol Benzyl (N1), Methoxy (C4) Carboxamide (C5) Hypothesized kinase inhibition
Compound A 263.2 g/mol Benzyl (N1), Nitro (C5) Carboxylic acid (C4) High reactivity in reduction reactions
Compound B 162.15 g/mol None Carboxylic acid (C5) Intermediate in antibiotic synthesis
Compound C 463.5 g/mol Propyl (N1), Dimethoxyphenyl (C2) Carboxamide (C5) Kinase inhibition (IC₅₀ = 1.2 µM)
Compound D 382.4 g/mol Butyl (N1), Hydroxy-methoxyphenyl (C2) Ester (C5) Fluorescent probe for cellular imaging

Preparation Methods

Synthesis of 2-methylimidazole-4-formaldehyde

  • React 2-bromopropionaldehyde with acetamidine hydrochloride in a suitable solvent under nitrogen atmosphere.
  • Control temperature carefully during the addition of a strong base to avoid side reactions.
  • The reaction proceeds through cyclization to form 2-methylimidazole-4-formaldehyde with a yield of approximately 53%.
  • Post-reaction workup includes cooling, stirring, and purification steps to isolate the intermediate.

Benzylation to Form 1-benzyl-2-methylimidazole-4-formaldehyde

  • React the 2-methylimidazole-4-formaldehyde with benzyl bromide in tetrahydrofuran (THF) under nitrogen.
  • Use a strong base catalyst to facilitate nucleophilic substitution at the N-1 position.
  • Maintain temperature between -5 °C and 15 °C during the reaction.
  • Isolate the 1-benzyl-2-methylimidazole-4-formaldehyde intermediate by standard purification techniques.

Conversion to 1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide

  • The aldehyde group at C-5 can be oxidized or converted to a carboxamide via intermediate steps such as formation of a nitrile or ester, followed by amidation.
  • Introduction of the methoxy group at C-4 can be achieved by methylation of a hydroxy precursor or by using methoxy-substituted starting materials.
  • The final step involves amidation under mild conditions to yield the target this compound.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in imidazole synthesis provide alternative methods that may be adapted for this compound:

These methods offer flexibility in introducing substituents and may improve yields or reduce reaction times.

Data Table: Summary of Key Preparation Steps

Step Reaction Reagents & Conditions Key Notes Yield (%)
1 Formation of 2-methylimidazole-4-formaldehyde 2-bromopropionaldehyde + acetamidine hydrochloride, strong base, N2, -50 to 25 °C No strong acid gas generated; stable intermediates ~53
2 Benzylation to 1-benzyl-2-methylimidazole-4-formaldehyde Benzyl bromide, THF, strong base, N2, -5 to 15 °C Controlled temperature; nucleophilic substitution at N-1 Not specified
3 Conversion to this compound Oxidation/amidation steps; methylation for methoxy group Multi-step; requires careful functional group transformations Not specified

Research Findings and Considerations

  • The method described in patent CN116751167A emphasizes industrial applicability due to stable intermediates and avoidance of hazardous byproducts.
  • The benzylation step is critical for regioselectivity and requires inert atmosphere and temperature control.
  • Introduction of the methoxy group at C-4 may require selective methylation strategies or use of methoxy-substituted precursors to avoid side reactions.
  • Amidation at C-5 can be achieved via conversion of aldehyde or ester intermediates, with optimization needed for yield and purity.
  • Alternative catalytic and microwave-assisted methods provide promising routes but may require adaptation for the specific substitution pattern of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.